molecular formula C25H28N2O12 B161364 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester CAS No. 139890-68-9

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester

Cat. No.: B161364
CAS No.: 139890-68-9
M. Wt: 548.5 g/mol
InChI Key: ZYOUCRHWAYJCPN-UHFFFAOYSA-N
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Description

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is a highly selective calcium chelating reagent. It is commonly used in biological and chemical research to monitor and regulate intracellular calcium levels. This compound is particularly valuable due to its ability to permeate cell membranes and subsequently release the active chelator within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester typically involves the esterification of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid with acetoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester primarily undergoes hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active chelator.

Common Reagents and Conditions:

    Hydrolysis: The hydrolysis of the ester groups is facilitated by intracellular esterases.

    Chelation: The active chelator then binds to calcium ions, forming a stable complex.

Major Products Formed: The major product formed from the hydrolysis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid, which is the active calcium chelator.

Scientific Research Applications

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is widely used in scientific research due to its ability to regulate intracellular calcium levels. Some of its applications include:

    Chemistry: Used as a reagent to study calcium-dependent reactions and processes.

    Biology: Employed in cell biology to investigate calcium signaling pathways and their role in various cellular functions.

    Medicine: Utilized in research on neuroprotection and the role of calcium in neuronal injury and diseases.

    Industry: Applied in the development of calcium-sensitive dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester involves its ability to permeate cell membranes and release the active chelator within the cell. Once inside the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, releasing 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid. This active chelator then binds to free calcium ions, forming a stable complex and effectively reducing the concentration of free calcium within the cell. This reduction in intracellular calcium levels can influence various calcium-dependent cellular processes and signaling pathways.

Comparison with Similar Compounds

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is unique due to its high selectivity for calcium ions and its ability to permeate cell membranes. Similar compounds include:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelator with lower selectivity for calcium compared to 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid.

    Ethyleneglycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Another calcium chelator with different selectivity and binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): A chelator with broader metal ion selectivity.

These compounds differ in their selectivity, binding affinity, and ability to permeate cell membranes, making 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester particularly valuable for specific applications requiring high calcium selectivity and intracellular activity.

Properties

IUPAC Name

2-[2-[2-[2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O12/c1-17(28)38-16-39-25(35)15-27(14-24(33)34)19-7-3-5-9-21(19)37-11-10-36-20-8-4-2-6-18(20)26(12-22(29)30)13-23(31)32/h2-9H,10-16H2,1H3,(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOUCRHWAYJCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161192
Record name 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139890-68-9
Record name 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139890689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
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1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester

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